

Computational studies of 6-Phenylhexanoic acid

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Compound of Interest

Compound Name: 6-Phenylhexanoic acid

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An In-depth Technical Guide to the Computational Analysis of **6-Phenylhexanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylhexanoic acid is a chemical compound with potential applications in organic synthesis and as a model for studying molecular interactions.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **6-phenylhexanoic acid**, alongside detailed protocols for its synthesis. Due to a scarcity of publicly available computational studies specifically targeting this molecule, this document outlines a proposed framework for its in silico analysis. This framework is based on established computational methodologies applied to structurally related phenylalkanoic acids and other small molecules. The guide includes hypothesized signaling pathways and standardized workflows for molecular docking and simulation, intended to serve as a foundational resource for researchers initiating computational investigations into **6-phenylhexanoic acid**.

Physicochemical Properties of 6-Phenylhexanoic Acid

A summary of the key physicochemical properties of **6-phenylhexanoic acid** is presented in Table 1. This data is crucial for parameterizing computational models and for understanding the compound's potential pharmacokinetic profile.

Table 1: Physicochemical and Computed Properties of **6-Phenylhexanoic Acid**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₂	PubChem[2]
Molecular Weight	192.25 g/mol	PubChem[2]
IUPAC Name	6-phenylhexanoic acid	PubChem[2]
CAS Number	5581-75-9	Cheméo[3]
SMILES	<chem>C1=CC=C(C=C1)CCCCC(=O)O</chem>	PubChem[2]
InChIKey	JTXZPQIXIXYMDY-UHFFFAOYSA-N	PubChem[2]
Boiling Point	201-202 °C at 24 mmHg	Sigma-Aldrich
Density	1.022 g/mL at 25 °C	Sigma-Aldrich
Refractive Index (n _{20/D})	1.51	Sigma-Aldrich
logP (Octanol/Water)	2.874 (Crippen Calculated)	Cheméo[3]
Water Solubility (logS)	-3.05 (Crippen Calculated)	Cheméo[3]
Polar Surface Area	37.3 Å ²	PubChem[2]
Predicted CCS ([M+H] ⁺ , Å ²)	144.0	PubChemLite[4]

Experimental Protocols

Synthesis of 6-Phenylhexanoic Acid

A detailed protocol for the synthesis of **6-phenylhexanoic acid** is provided below, adapted from established laboratory procedures.[5]

Materials:

- Glutaric anhydride
- (2-bromoethyl)benzene

- Zinc powder
- N,N-dimethylacetamide (DMA)
- Microwave tube
- Petroleum ether
- Ethyl acetate
- Water

Procedure:

- In a glove box, add 0.225 mL of N,N-dimethylacetamide to a microwave tube and allow the mixture to coordinate for one hour.
- Add 39.2 mg (0.6 mmol) of zinc powder to the tube.
- Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).
- Seal the microwave tube and remove it from the glove box.
- Reflux the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography using a mobile phase of petroleum ether:ethyl acetate (5:1) to yield **6-phenylhexanoic acid**.^[5]

Proposed Computational Studies

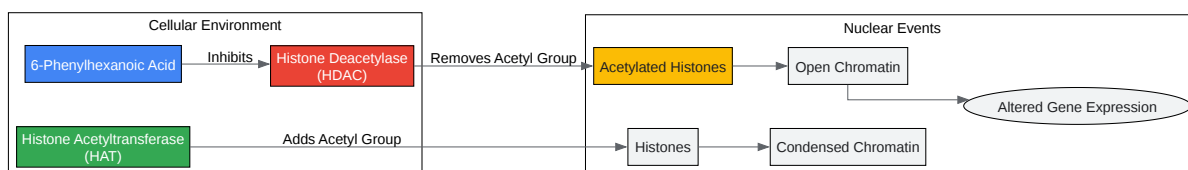
While specific *in silico* studies on **6-phenylhexanoic acid** are not widely documented, its structural similarity to other biologically active phenylalkanoic acids, such as phenylbutyric acid, suggests potential mechanisms of action that can be investigated computationally.^[6]

Phenylalkanoic acids are known to interact with various biological targets, and this section outlines a proposed workflow for the computational analysis of **6-phenylhexanoic acid**.

Potential Biological Targets and Signaling Pathways

Based on the activities of related compounds, a plausible area of investigation for **6-phenylhexanoic acid** is the inhibition of histone deacetylases (HDACs).[6] Phenylbutyric acid is a known, albeit weak, pan-HDAC inhibitor.[6] The longer alkyl chain of **6-phenylhexanoic acid** may alter its binding affinity and selectivity for HDAC isoforms. Another potential area of interest is its activity as a chemical chaperone, which is related to a molecule's ability to interact with hydrophobic regions of misfolded proteins.[6]

Below is a conceptual diagram of a potential signaling pathway involving HDAC inhibition.

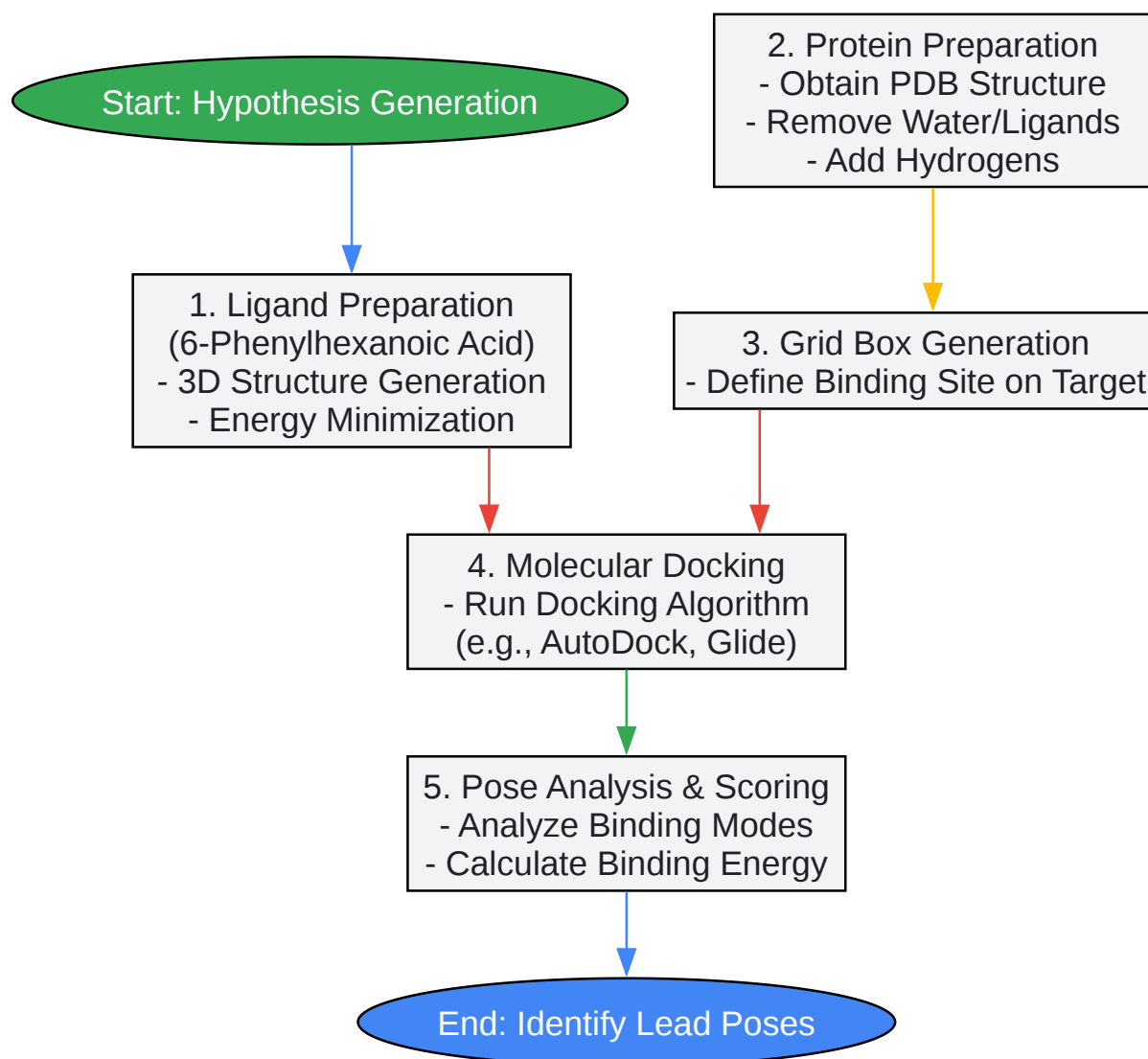


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Caption: Hypothesized mechanism of **6-phenylhexanoic acid** as an HDAC inhibitor.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] A typical workflow for docking **6-phenylhexanoic acid** against a target protein like an HDAC is outlined below.



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Caption: A generalized workflow for molecular docking studies.

Proposed Protocol for Molecular Docking:

- Ligand Preparation:
 - Generate the 3D structure of **6-phenylhexanoic acid** using software like Marvin Sketch or ChemBioDraw.[8]

- Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
- Protein Preparation:
 - Download the crystal structure of the target protein (e.g., a human HDAC isoform) from the Protein Data Bank (PDB).
 - Prepare the protein using tools like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and protonation states.
- Grid Generation:
 - Define the active site for docking. This is typically centered on the location of a known co-crystallized inhibitor or identified through binding site prediction algorithms. A grid box is generated around this site to define the search space for the ligand.
- Docking Simulation:
 - Perform docking using software such as AutoDock, Glide, or GOLD.^{[7][9]} These programs explore various conformations and orientations of the ligand within the receptor's active site.
 - For a genetic algorithm-based docking program like AutoDock, parameters such as the number of genetic algorithm runs, population size, and number of energy evaluations should be set (e.g., 100 runs, a population of 150, and 2.5 million energy evaluations).^[7]
- Results Analysis:
 - Analyze the resulting docking poses based on their predicted binding energy or docking score.^[10]
 - Visualize the top-ranked poses to inspect key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between **6-phenylhexanoic acid** and the protein's active site residues.

Conclusion

While experimental and computational data specifically for **6-phenylhexanoic acid** are limited, this guide provides a solid foundation for initiating research into this compound. The provided physicochemical data and synthesis protocol are essential for any experimental work. Furthermore, the proposed computational workflow, based on methodologies applied to similar molecules, offers a clear roadmap for investigating its potential biological activities through in silico techniques like molecular docking. Future computational and experimental studies are needed to validate these proposed mechanisms and to fully elucidate the therapeutic potential of **6-phenylhexanoic acid**.

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